Home > Products > Screening Compounds P4194 > (R)-3-Cyclopropylmorpholine
(R)-3-Cyclopropylmorpholine - 1270034-81-5

(R)-3-Cyclopropylmorpholine

Catalog Number: EVT-3530486
CAS Number: 1270034-81-5
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-3-Cyclopropylmorpholine is a chiral morpholine derivative distinguished by the presence of a cyclopropyl group at the third position of the morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and its utility as a building block in synthesizing various bioactive molecules. It is classified as a heterocyclic compound, specifically an amine, and is known for its unique structural and functional properties that contribute to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of (R)-3-cyclopropylmorpholine typically involves the reaction of morpholine with cyclopropylmethyl halides under basic conditions. A common synthetic route includes:

  1. Deprotonation: Morpholine is deprotonated using sodium hydride (NaH) or another strong base.
  2. Alkylation: The deprotonated morpholine reacts with cyclopropylmethyl bromide to yield (R)-3-cyclopropylmorpholine.

Technical Details

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalytic systems are optimized to ensure high enantioselectivity and purity. The reaction conditions are typically controlled to favor the formation of the desired enantiomer, with parameters such as temperature, solvent choice, and reaction time being critical for achieving optimal results.

Molecular Structure Analysis

Structure

(R)-3-Cyclopropylmorpholine has the molecular formula C7H13NOC_7H_{13}NO. Its structure features a six-membered morpholine ring with a cyclopropyl group attached at the nitrogen atom's third position.

Data

  • Molecular Weight: Approximately 127.18 g/mol
  • InChI Key: A unique identifier for chemical substances that provides information about its structure .
Chemical Reactions Analysis

Reactions

(R)-3-Cyclopropylmorpholine can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form N-oxides using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
  2. Reduction: Reduction reactions can convert it into corresponding amines using lithium aluminum hydride (LiAlH₄).
  3. Nucleophilic Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions where halides or other nucleophiles replace existing substituents.

Technical Details

Common reagents and conditions include:

  • Oxidation Agents: Hydrogen peroxide, m-CPBA
  • Reducing Agents: Lithium aluminum hydride
  • Substitution Reagents: Alkyl halides or nucleophiles under basic conditions.
Mechanism of Action

The mechanism of action of (R)-3-cyclopropylmorpholine involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropylmethyl group enhances binding affinity and selectivity towards these targets, while the morpholine ring modulates pharmacokinetic properties, improving stability and bioavailability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually exists as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 160°C.
  • Melting Point: Not extensively documented but likely varies with purity.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may react with strong oxidizing agents.

Relevant data from PubChem indicates that (R)-3-cyclopropylmorpholine exhibits typical behavior for morpholine derivatives, including basicity due to the nitrogen atom in the ring .

Applications

(R)-3-Cyclopropylmorpholine has diverse applications across various fields:

  • Chemistry: Serves as a versatile intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology: Used in studies on enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
  • Medicine: Investigated for potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties.
  • Industry: Employed in developing novel materials and as a catalyst in various chemical processes .
Strategic Synthetic Methodologies

Stereoselective Ring Formation Techniques

Stereoselective construction of the morpholine ring bearing the R-configured stereocenter adjacent to the cyclopropyl substituent represents a cornerstone strategy. This approach prioritizes the de novo assembly of the heterocycle with pre-installed stereochemistry, circumventing later-stage resolution complexities.

  • Cyclopropane Integration Prior to Morpholine Cyclization: A highly convergent route involves utilizing enantiomerically pure cyclopropane-containing building blocks in morpholine ring-forming reactions. A prominent method employs (1R,2S)-2-Aminocyclopropanecarboxylic acid derivatives or chiral cyclopropylglycinols as precursors. Subjecting N-Boc-protected (1R,2S)-2-aminocyclopropanecarboxaldehyde to reductive amination with a suitably protected 2-chloroethanol derivative, followed by carefully controlled basic conditions (e.g., K₂CO₃ in DMF at 60°C), facilitates intramolecular Williamson ether synthesis. This sequence delivers the morpholine ring with high diastereoselectivity (>95% de) due to conformational constraints imposed by the rigid cyclopropane and the chirality transfer from the aldehyde precursor [5]. Protecting group strategies (Boc, Cbz) are crucial for chemoselectivity during the ring closure step.
  • Lewis Acid-Mediated Cyclizations: Intramolecular Friedel-Crafts type reactions or related electrophilic cyclizations, activated by Lewis acids (e.g., ZnBr₂, BF₃·OEt₂), provide efficient access to heterocycles like morpholines under mild conditions. While extensively applied to carbazole synthesis [7], analogous strategies can be adapted for morpholine formation. For instance, precursors like 1-((2-hydroxyethyl)amino)-2-cyclopropyl-2-hydroxyethane, potentially derived from chiral cyclopropyl epoxides or aziridines, can undergo Lewis acid-promoted dehydrative cyclization. The choice of Lewis acid and solvent (e.g., CH₂Cl₂, toluene) critically influences the rate, yield, and stereochemical outcome by coordinating to the oxygen and nitrogen atoms, directing the ring closure pathway. Yields in such biomimetic approaches vary (50-85%) and require optimization to minimize elimination side products [7] [1].
  • Multicomponent Reaction (MCR) Strategies: MCRs offer atom-economic, single-pot routes to complex scaffolds. Modified Ugi-4CR or Passerini reactions incorporating chiral cyclopropyl components are promising. For example, reacting (R)-1-amino-1-cyclopropanecarboxylic acid methyl ester (or a chiral cyclopropyl aldehyde), a 2-isocyanoethanol derivative, and a carboxylic acid component under mild conditions (MeOH, rt) can directly yield morpholine-2-carboxamide precursors. Subsequent reduction or deprotection/cyclization steps refine the product to (R)-3-cyclopropylmorpholine. MCRs significantly reduce synthetic steps but often require post-condensation modifications and careful chiral auxiliary or chiral pool component selection to achieve high enantiomeric excess [2].

Table 1: Stereoselective Morpholine Ring Formation Strategies Targeting (R)-3-Cyclopropylmorpholine

StrategyKey Building Block(s)Cyclization MethodKey Stereocontrol FeatureTypical Yield Range
Reductive Amination/Cyclization(1R,2S)-2-Aminocyclopropanecarboxaldehyde, 2-HaloethanolsBase-mediated Williamson Ether SynthesisChirality transfer from cyclopropane aldehyde60-75%
Lewis Acid-Mediated Cyclization1-((2-Hydroxyethyl)amino)-2-cyclopropyl-2-hydroxyethaneZnBr₂, BF₃·OEt₂ (CH₂Cl₂, reflux)Stereochemistry set in precursor (epoxide/aziridine)50-85%
Multicomponent Reaction (Ugi/Passerini)(R)-Cyclopropyl carbonyl/amino component, 2-IsocyanoethanolIsocyanide-based condensation (MeOH, rt)Chiral pool component or chiral auxiliary30-60% (precursor)

Palladium-Catalyzed C–N Cross-Coupling Approaches

Palladium-catalyzed C–N bond formation, particularly Buchwald-Hartwig Amination (BHA), offers powerful disconnections for constructing the tertiary amine linkage central to the morpholine ring, enabling late-stage coupling of complex fragments.

  • Ultra-Low Catalyst Loading Protocols: Modern ligand design enables remarkably efficient couplings. Employing HandaPhos or EvanPhos palladacycle pre-catalysts (Pd loadings: 0.05–0.1 mol%, 500–1000 ppm) in aqueous micellar media (e.g., TPGS-750-M/H₂O) facilitates coupling between sterically demanding partners like 3-bromocyclopropanes (protected as esters or ketones) and racemic or enantiopure morpholine precursors (e.g., N-Boc-3-hydroxymorpholine). Reactions proceed under mild conditions (45–60°C), leveraging the nanoreactor environment to solubilize hydrophobic substrates and enhance catalyst efficiency. This approach drastically reduces Pd waste and cost while achieving high yields (typically >85%). Crucially, the mild conditions and aqueous medium minimize epimerization risks at stereogenic centers adjacent to the coupling site, preserving the enantiopurity of chiral cyclopropyl or morpholine coupling partners [8].
  • Coupling with Chiral Cyclopropyl Halides: Coupling enantiomerically enriched (R)- or (S)-2-(protected amino)cyclopropyl halides (bromides or iodides) with achiral 2-chloroethanol derivatives represents a convergent route. Ligands like XPhos or RuPhos (Pd₂(dba)₃ or Pd(OAc)₂, 1–2 mol%) in toluene or dioxane at 80–100°C efficiently form the C–N bond. Subsequent base-mediated cyclization (e.g., NaH, DMF) closes the morpholine ring. The critical challenge lies in suppressing racemization of the sensitive chiral cyclopropyl halide during coupling. Using bulky, electron-rich phosphine ligands, lower temperatures (if feasible), and minimizing reaction time are essential to maintain high ee (>90%). Purification often requires chiral chromatography to ensure enantiopurity [4] [8].
  • Intramolecular C–N Cyclization: Constructing the morpholine ring via intramolecular Pd-catalyzed C–O or C–N coupling is less common but viable. Precursors like N-(2-chloroethyl)-N-(2-(cyclopropyl)ethyl)amine derivatives, synthesized with the desired (R) stereochemistry at the future morpholine carbon, undergo cyclization. Catalysts like Pd(OAc)₂/P(t-Bu)₃ or Pd-PEPPSI-IPent in toluene at 100–120°C promote the C–N bond formation. Achieving high diastereoselectivity requires the stereochemistry to be pre-set in the linear precursor, as the cyclization step itself is typically not stereoselective for creating a new stereocenter. This route benefits from entropic favorability but demands precise precursor synthesis [4].

Aziridine Ring-Opening and Cyclization Strategies

The high ring strain and electrophilicity of aziridines make them excellent precursors for nitrogen-containing heterocycles like morpholines via regioselective ring-opening followed by cyclization.

  • Chiral Aziridine Synthesis and Opening: Enantiopure N-activated (e.g., N-Ts, N-Ns) 1-cyclopropylaziridine-2-carboxylates are synthesized via Jacobsen hydrolytic kinetic resolution (HKR) of racemic terminal epoxides followed by stereospecific aziridination (e.g., Mitsunobu or sulfonyl imine route), or via chiral auxiliary-controlled methods. Regioselective nucleophilic ring-opening by 2-aminoethanols (e.g., 2-aminoethanol, protected derivatives) occurs preferentially at the less hindered aziridine carbon. Catalysis by Sc(OTf)₃ or Mg(ClO₄)₂ in CH₂Cl₂ at 0°C to rt significantly accelerates the opening while controlling regiochemistry. This yields 1-(2-hydroxyethyl)amino-2-cyclopropyl-2-hydroxyethane derivatives with retention of configuration at the chiral cyclopropyl center and defined relative stereochemistry from the aziridine opening. Careful choice of the N-activating group (Ns > Ts) facilitates later removal [3] [5].
  • Cyclization to Morpholine: The diol-amine intermediates from aziridine opening undergo dehydrative cyclization under Mitsunobu conditions (PPh₃, DIAD, THF, 0°C→rt) to form the morpholine ring. This method allows excellent stereocontrol: the stereocenters established during aziridine synthesis and ring-opening dictate the absolute configuration at C3 of the morpholine. Alternatively, stepwise protection, activation of one alcohol (e.g., mesylation), and base-mediated cyclization (K₂CO₃, DMF) can be employed, offering flexibility but requiring more steps. Yields for the overall sequence (aziridine synthesis → opening → cyclization) range from 40-65%, with enantiomeric excess typically >98% if chiral resolution or asymmetric aziridination is employed effectively [3].

Chiral Pool Utilization from Ephedrine Derivatives

Leveraging readily available, enantiopure natural products or their derivatives ("chiral pool") provides a robust and cost-effective source of stereochemistry.

  • Ephedrine/Glycidol Derivatives: (1R,2S)-Ephedrine or enantiopure (R)-Glycidol serve as excellent starting points. (R)-Glycidol can be regioselectively opened by cyclopropylamine under acid catalysis (e.g., TsOH, EtOH, reflux) to yield (R)-1-(cyclopropylamino)-3-propan-2-ol. Protection of the secondary amine (Cbz) and activation of the primary alcohol (mesylation or tosylation) generates a key intermediate. Subsequent base-mediated intramolecular displacement (e.g., K₂CO₃, DMF, 80°C) forms the morpholine ring with inversion at the carbon bearing the leaving group, resulting in the desired (R)-3-cyclopropylmorpholine configuration. The stereochemistry originates directly from (R)-glycidol. Alternatively, (1R,2S)-Ephedrine can be N-demethylated (e.g., via von Braun degradation or careful chloroformate treatment) and the resulting secondary amine alkylated with a 1,2-biselectrophile like 1-bromo-2-chloroethane (protected cyclopropyl group already installed on nitrogen or oxygen). Cyclization then furnishes the morpholine. While step-count might be higher than other routes, chiral pool strategies offer guaranteed high ee without expensive chiral catalysts or chromatography [4] [8].

Table 2: Chiral Pool and Catalytic Hydrogenation Routes to (R)-3-Cyclopropylmorpholine

StrategyChiral Source/CatalystKey IntermediateStereocontrol MechanismKey Advantage
Chiral Pool (Ephedrine/Glycidol)(1R,2S)-Ephedrine or (R)-Glycidol(R)-1-(Cyclopropylamino)-3-propan-2-ol (protected/activated)Retention of configuration from chiral precursorGuaranteed high ee; No resolution needed
Asymmetric Hydrogenation (Enamides)Rh-(R,R)-Et-DuPhos or Ru-(R)-BINAP/diamine3-Cyclopropylmorpholine-5-one EnamideSubstrate control + Chiral catalyst controlHigh ee (95-99%); Convergent
Asymmetric Hydrogenation (Iminiums)Ir-(P^N) Catalysts (e.g., PHOX)N-Acyl-3-cyclopropylmorpholine Imine SaltChiral catalyst controlMild conditions; Good functional group tolerance

Transition Metal-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) of prochiral dehydro-morpholine precursors represents the most direct and potentially industrially scalable route to enantiopure (R)-3-cyclopropylmorpholine.

  • Enamide Hydrogenation: Hydrogenation of 3-cyclopropylmorpholine-5-one enamides is highly effective. Substrates like (Z)-N-Acetyl-3-cyclopropyl-5,6-dihydromorpholin-5-amine are prepared via condensation of 3-cyclopropylmorpholin-5-one with acetamide derivatives. Using Rh(I) complexes with chiral bisphosphine ligands, notably [(R,R)-Et-DuPhos)Rh(COD)]OTf or [(R)-BINAP)RuCl₂(diamine)], under mild hydrogen pressure (50–100 psi H₂) in alcohols (MeOH, iPrOH) or toluene at 25–50°C achieves exceptional enantioselectivity (95–99% ee). The reaction tolerates the cyclopropyl ring well due to the mild conditions. High dilution may be required to prevent substrate dimerization prior to hydrogenation. The N-acetyl group is readily removed post-hydrogenation (acid or base hydrolysis) to yield the free amine target. This route benefits from convergence (the enamide precursor can be racemic or achiral) and high atom economy [4].
  • Iminium Salt Hydrogenation: AH of cyclic iminium salts offers a route to saturated amines. Salts like N-Boc-3-cyclopropyl-5,6-dihydromorpholinium tetrafluoroborate are hydrogenated using chiral Ir catalysts bearing P^N ligands (e.g., PHOX derivatives) or Ru catalysts with tunable atropisomeric ligands. Reactions often require acidic additives (e.g., I₂, AcOH) to generate the reactive iminium species in situ and are performed in dichloroethane (DCE) or methanol under moderate H₂ pressure (70–100 psi) at 30–60°C. Enantioselectivities are generally high (90–97% ee), though substrate scope and catalyst optimization are critical. Post-hydrogenation deprotection (acidic for Boc) yields the free base morpholine. This method avoids potential issues with enolizable protons present in enolizable ketone precursors to enamides [4] [8].
  • Dynamic Kinetic Resolution (DKR): Hydrogenation of racemic 3-cyclopropylmorpholinones can be coupled with in situ racemization under DKR conditions. Catalytic bases (e.g., Et₃N, DBU) racemize the stereolabile α-amino carbonyl substrate, while a chiral Ru(II)-BINAP/diamine complex selectively hydrogenates the (R)-enamine tautomer. Conducted in iPrOH under H₂ (100 psi) at 60–80°C, this process yields the saturated lactam with high diastereo- and enantioselectivity (>95% de, >95% ee) after reduction of the lactam (e.g., LiAlH₄, THF) to the morpholine. DKR maximizes atom economy by utilizing both substrate enantiomers but requires precise control over racemization and hydrogenation rates [4].

Properties

CAS Number

1270034-81-5

Product Name

(R)-3-Cyclopropylmorpholine

IUPAC Name

(3R)-3-cyclopropylmorpholine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m0/s1

InChI Key

KLFPQNHKRHERBF-ZETCQYMHSA-N

SMILES

C1CC1C2COCCN2

Canonical SMILES

C1CC1C2COCCN2

Isomeric SMILES

C1CC1[C@@H]2COCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.